

Comparative analysis of innate immune activation by different N1-substituted pseudouridines

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Compound of Interest

N1-(1,1Diffuoroethyl)pseudouridine

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For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified nucleosides into messenger RNA (mRNA) has become a cornerstone of modern RNA therapeutics and vaccine development. This strategy is primarily employed to mitigate the innate immune response that can be triggered by exogenous RNA, which can lead to reduced protein expression and potential toxicity. Among the most successful modifications is the substitution of uridine with pseudouridine (Ψ) and its derivatives. This guide provides a comparative analysis of the innate immune activation profiles of various N1-substituted pseudouridines, supported by experimental data, to aid in the rational design of mRNA-based technologies.

Data Presentation: Performance of N1-Substituted Pseudouridines

The following table summarizes the performance of various N1-substituted pseudouridine modifications in mRNA, focusing on their impact on protein expression and cytotoxicity, which are key indicators of innate immune activation. Lower cytotoxicity and higher protein expression







generally correlate with a dampened innate immune response. The data is compiled from studies using in vitro transcribed (IVT) mRNA encoding a reporter protein (e.g., Firefly Luciferase) delivered to the human monocytic THP-1 cell line, a sensitive model for assessing innate immunity.



Nucleoside Modification	N1-Substituent	Relative Protein Expression (Luciferase Activity in THP-1 cells)	Cell Toxicity (MTT Assay in THP-1 cells)	Key Findings
Uridine (U)	N/A (Unmodified)	Low	High	Elicits a strong innate immune response, leading to translational shutdown and cytotoxicity.
Pseudouridine (屮)	-H	Moderate	Moderate	Reduces innate immune activation compared to uridine, resulting in improved protein expression and lower toxicity.[1]
N1- methylpseudouri dine (m1Ψ)	-СН₃	High	Low	Considered the benchmark for immune evasion. Significantly dampens innate immune sensing, leading to robust protein expression and minimal cytotoxicity.[2][3]
N1-ethyl-Ψ (Et1Ψ)	-CH₂CH₃	High	Low	Performance is comparable to



				N1- methylpseudouri dine, showing high protein expression and low toxicity.[1]
N1-(2- fluoroethyl)-Ψ (FE1Ψ)	-CH2CH2F	High	Low	Demonstrates high protein expression and low toxicity, similar to m1Ψ. [1]
N1-propyl-Ψ (Pr1Ψ)	-CH2CH2CH3	High	Low	Shows high protein expression levels, on par with m1Ψ.[1]
N1-isopropyl-Ψ (iPr1Ψ)	-CH(CH₃)₂	Moderate	Low	Exhibits moderate protein expression with low associated toxicity.[1]
N1- methoxymethyl- Ψ (MOM1Ψ)	-CH2OCH₃	High	Low	Achieves high levels of protein expression with low cytotoxicity. [1]
N1- pivaloxymethyl-Ψ (POM1Ψ)	- CH2OCOC(CH3)	Moderate	Low	Results in moderate protein expression and low toxicity.[1]
N1- benzyloxymethyl- Ψ (BOM1Ψ)	-CH2OCH2C6H5	Moderate	Low	Shows moderate protein







expression with low toxicity.[1]

Note: The qualitative comparisons for the novel N1-substituted pseudouridines are based on a study by Shin et al. from TriLink BioTechnologies, which found that four of the seven novel modifications exhibited luciferase activity close to that of N1-methylpseudouridine and all showed decreased cytotoxicity compared to unmodified and Ψ-containing mRNA.[1]

Mechanisms of Innate Immune Evasion

N1-substituted pseudouridines in mRNA primarily evade innate immune detection by altering the RNA's interaction with key pattern recognition receptors (PRRs), namely Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).

Toll-Like Receptor (TLR) Pathway: TLR7 and TLR8 are endosomal sensors that recognize single-stranded RNA. The incorporation of pseudouridine and its N1-substituted derivatives has been shown to reduce TLR7/8 activation.[4] This is attributed to two main mechanisms:

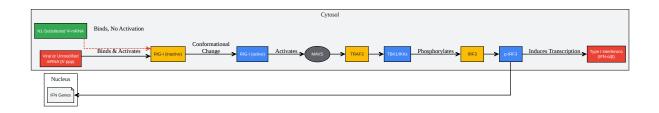
- Impaired Endolysosomal Processing: The modified nucleosides can hinder the cleavage of RNA by endosomal nucleases, which is a necessary step to generate the small RNA fragments that act as TLR ligands.
- Steric Hindrance: The N1-substituent on the pseudouridine base can sterically block the binding of the RNA to the recognition pockets of TLR7 and TLR8.[4]

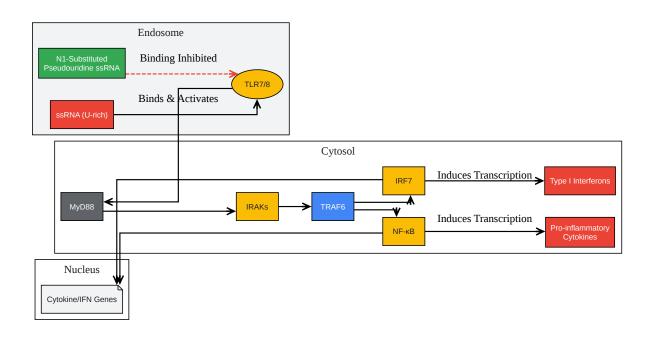
RIG-I-Like Receptor (RLR) Pathway: RIG-I is a cytosolic sensor that recognizes double-stranded RNA and RNA with a 5'-triphosphate group. Studies have demonstrated that while pseudouridine-modified RNA can still bind to RIG-I, it fails to induce the necessary conformational change in the receptor to initiate downstream signaling and the production of type I interferons.[5]

Mandatory Visualizations

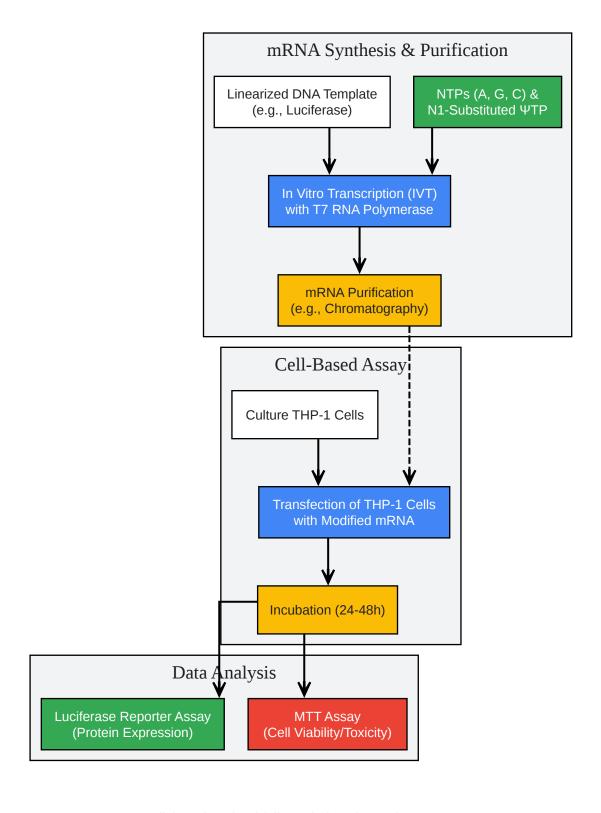
The following diagrams illustrate the key signaling pathways involved in innate immune recognition of RNA and the workflow for assessing the immunomodulatory properties of N1-substituted pseudouridines.











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